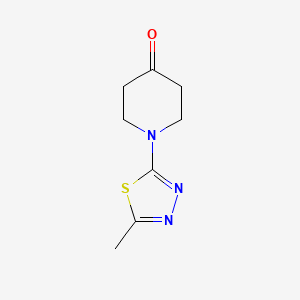

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one

Descripción

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one is a heterocyclic compound combining a piperidin-4-one core with a 5-methyl-1,3,4-thiadiazole moiety. The piperidin-4-one scaffold is known for its conformational flexibility, enabling interactions with biological targets, while the thiadiazole ring contributes electron-rich sulfur and nitrogen atoms, enhancing binding affinity and metabolic stability . The compound is cataloged as a research chemical, though its commercial availability is currently discontinued . Its synthesis typically involves nucleophilic substitution or condensation reactions, as exemplified by related derivatives in the literature .

Propiedades

IUPAC Name |

1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-6-9-10-8(13-6)11-4-2-7(12)3-5-11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVBQUYBMLXRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-50-9 | |

| Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Route

The most commonly reported synthetic approach involves the nucleophilic substitution reaction between 5-methyl-1,3,4-thiadiazole-2-thiol and piperidin-4-one or its derivatives. The thiadiazole-2-thiol acts as a nucleophile attacking the electrophilic center of piperidin-4-one, typically under basic conditions to facilitate the reaction.

- Reaction conditions:

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol

- Temperature: Moderate heating (50–100 °C) to promote reaction kinetics

- Reaction time: Several hours (typically 4–12 hours)

This method yields 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one with moderate to good yields, depending on the exact conditions and purity of reagents.

Industrial Scale Synthesis

On an industrial scale, the synthesis follows similar principles but incorporates process intensification techniques:

- Use of continuous flow reactors to enhance heat and mass transfer, improving yield and reproducibility.

- Optimization of stoichiometry and reaction parameters to maximize purity and minimize by-products.

- Purification through recrystallization or chromatographic methods to achieve pharmaceutical-grade purity.

These approaches ensure scalability and cost-effectiveness for potential commercial applications.

Detailed Reaction Scheme and Mechanism

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Methyl-1,3,4-thiadiazole-2-thiol + Piperidin-4-one | Nucleophilic substitution under basic conditions forms the C-N bond linking the two moieties. |

| 2 | Base (NaOH or K2CO3), solvent (DMF or EtOH), heat | Deprotonation of thiol and activation of piperidinone carbonyl facilitates nucleophilic attack. |

| 3 | Work-up and purification | Isolation of product by crystallization or chromatography. |

Mechanistic insight: The thiol sulfur attacks the electrophilic carbonyl carbon of piperidin-4-one, forming a thioether linkage after loss of water or other leaving groups depending on the specific substrate form.

Alternative Synthetic Routes and Analogous Preparations

While the direct thiol-to-ketone coupling is the primary method, related literature on 1,3,4-thiadiazole derivatives suggests other preparative strategies that could be adapted:

- Cyclization reactions: Starting from thiosemicarbazide and dicarboxylic acid derivatives to form the thiadiazole ring, followed by functionalization to introduce the piperidinone moiety.

- Acylation and reduction steps: Using acyl chlorides and subsequent reductions to build the piperidinone ring system linked to thiadiazole analogs.

These alternative methods, although less direct, offer routes for structural analog development and optimization.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides or sulfones of thiadiazole ring |

| Reduction | NaBH4, LiAlH4 | Reduction of piperidinone carbonyl to alcohol |

| Substitution | Amines, thiols | Substitution on methyl group or ring positions |

These reactions allow further functionalization of this compound for diverse applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Direct nucleophilic substitution | 5-Methyl-1,3,4-thiadiazole-2-thiol + Piperidin-4-one | Base (NaOH/K2CO3), heat (50-100 °C), 4-12 h | Moderate to good | Most common and straightforward |

| Cyclization-based synthesis | Thiosemicarbazide + dicarboxylic acid derivatives | Phosphorous oxychloride, heat | Variable | Used for analogs and derivatives |

| Industrial continuous flow | Same as direct method, scaled up | Optimized flow reactor conditions | High | Enhanced yield and purity |

Research Findings and Optimization Insights

- Studies indicate that the choice of base and solvent critically affects yield and purity. Potassium carbonate in DMF is preferred for milder conditions and higher selectivity.

- Reaction temperature above 80 °C can lead to side reactions and degradation of sensitive thiadiazole ring.

- Purification by recrystallization from ethanol or ethyl acetate provides high-purity product suitable for biological testing.

- Recent synthetic optimizations employ microwave-assisted synthesis to reduce reaction time significantly while maintaining yields.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.

Substitution: The methyl group on the thiadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the piperidinone moiety can produce the corresponding alcohol .

Aplicaciones Científicas De Investigación

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The thiadiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can result in antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one can be contextualized by comparing it to analogs sharing its thiadiazole or piperidin-4-one motifs. Key compounds and their properties are summarized below:

Structural and Functional Insights

- Core Scaffold Influence: Replacing the piperidin-4-one core with a thiazolidin-4-one ring (as in compounds 3b and 3f) significantly enhances anticancer activity. The thiazolidinone’s rigid planar structure may improve DNA intercalation or enzyme inhibition .

- Substituent Effects: Anticancer Activity: Electron-withdrawing groups (e.g., nitro in 3f) at the thiazolidinone C2 position reduce IC50 values, suggesting enhanced cytotoxicity . The target compound’s lack of such substituents may limit its anticancer potency. Antioxidant Activity: Styryl substitution at the thiadiazole C5 (e.g., 3s) drastically improves radical scavenging (IC50: 161.93 µmol/L vs. ascorbic acid’s 22.99 µmol/L), whereas methyl groups (as in the target compound) show negligible activity . Antimicrobial Potential: The sulfanyl acetyl linker in 3,5-dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}... () introduces steric bulk, which may hinder bacterial membrane penetration compared to the target compound’s direct linkage .

Physicochemical Properties

- Solubility : The hydrochloride salt 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride () demonstrates improved aqueous solubility over the neutral piperidin-4-one derivative, highlighting formulation advantages for in vivo applications .

- Conformational Dynamics : X-ray crystallography of the diphenylpiperidin-4-one analog () reveals a distorted boat conformation in the piperidine ring, with phenyl groups twisted at 59.7°—a feature that may influence binding to hydrophobic pockets in enzymes .

Actividad Biológica

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and metabolic effects, supported by data tables and research findings.

- Molecular Formula : C₈H₁₁N₃OS

- Molecular Weight : 197.26 g/mol

- CAS Number : 1461705-50-9

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus mycoides. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| B. mycoides | 18 |

| Staphylococcus aureus | 20 |

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase enzymes and disruption of mitochondrial function. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 10.0 |

| HCT116 (Colon) | 15.0 |

The biological activity of this compound is attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound inhibits topoisomerase II, an enzyme crucial for DNA replication.

- Cell Signaling Modulation : It influences pathways involved in cell survival and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound had a higher inhibition rate against Gram-positive bacteria compared to Gram-negative bacteria.

Study on Anticancer Properties

In another study focusing on its anticancer properties, the compound was tested against multiple human cancer cell lines using the MTT assay. The results showed promising anticancer activity with IC₅₀ values indicating effective cytotoxicity.

Metabolic Pathways

This compound interacts with various metabolic pathways:

- Cytochrome P450 Inhibition : The compound inhibits cytochrome P450 enzymes involved in drug metabolism.

Transport and Distribution

The transport mechanisms for this compound involve specific membrane transporters that facilitate its entry into cells. Studies have shown that it can be actively transported via organic anion transporters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiadiazole derivatives are often prepared by reacting 2-amino-5-methyl-1,3,4-thiadiazole with appropriate reagents (e.g., chlorinated intermediates) under reflux conditions in polar solvents like methanol. Reaction completion is monitored via Thin Layer Chromatography (TLC), and precipitates are isolated via filtration, washed, and recrystallized (e.g., using methanol) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reactants.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use UV-Vis (λmax analysis), IR (to identify functional groups like C=N or C-S in thiadiazole), H/C NMR (to confirm piperidine and thiadiazole ring protons/carbons), and elemental analysis for empirical formula verification .

- Crystallography : Single-crystal X-ray diffraction (SXRD) provides definitive structural confirmation. Programs like SHELXL refine atomic coordinates and displacement parameters (e.g., thermal ellipsoids for anisotropic displacement) .

Q. What preliminary biological screening strategies are recommended for assessing the compound's pharmacological potential?

- Methodological Answer : Conduct in vitro assays for cytotoxicity (e.g., MTT assay using IC values), antioxidant activity (e.g., DPPH radical scavenging), and antimicrobial activity (e.g., agar diffusion). Prioritize substituent variations (e.g., halogen or styryl groups) to explore Structure-Activity Relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives, such as divergent IC values across studies?

- Methodological Answer :

- Standardization : Ensure uniform assay protocols (e.g., cell lines, incubation times, and control compounds like cisplatin for cytotoxicity).

- Data Normalization : Account for variables like solvent effects (DMSO concentration) and purity (>95% via HPLC).

- SAR Analysis : Cross-reference substituent effects (e.g., 3-fluorophenyl vs. 4-chlorophenyl groups) and their steric/electronic contributions to activity .

Q. What strategies are effective for enhancing the metabolic stability and bioavailability of this compound in preclinical development?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- Crystallinity Modulation : Use co-crystallization or salt formation (e.g., hydrochloride salts) to enhance dissolution rates .

- In Silico Modeling : Predict pharmacokinetic properties (e.g., LogP, CYP450 interactions) using software like SwissADME.

Q. How can the electronic and steric effects of substituents on the thiadiazole ring be systematically studied to optimize target binding affinity?

- Methodological Answer :

- Computational Chemistry : Perform DFT calculations (e.g., Mulliken charges, HOMO-LUMO gaps) to map electronic effects.

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) using AutoDock Vina.

- Synthetic Iteration : Synthesize derivatives with electron-withdrawing (e.g., -NO) or bulky groups (e.g., styryl) and compare binding kinetics .

Q. What advanced crystallographic techniques are critical for analyzing polymorphism or co-crystal formation in this compound?

- Methodological Answer :

- High-Resolution SXRD : Resolve subtle structural variations (e.g., torsion angles in piperidine rings) using synchrotron radiation.

- Powder XRD : Identify polymorphic forms by comparing experimental patterns with simulated data from SHELX-refined structures .

- Thermal Analysis : Combine DSC and TGA to detect phase transitions or solvate formation.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental biological activity results?

- Methodological Answer :

- Validation Steps :

Re-examine force field parameters in docking studies (e.g., solvent effects, protonation states).

Confirm compound integrity via LC-MS post-assay.

Explore off-target interactions using proteome-wide profiling (e.g., affinity chromatography).

- Case Study : If a derivative predicted to bind kinase X shows no activity, assess assay conditions (e.g., ATP concentration) or test alternative targets (e.g., kinase Y with similar active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.